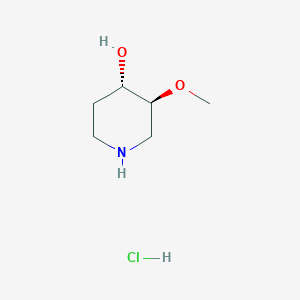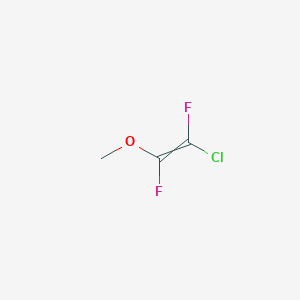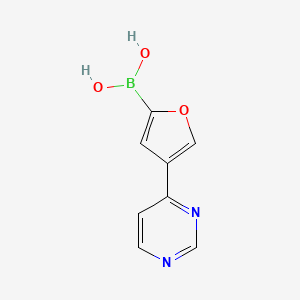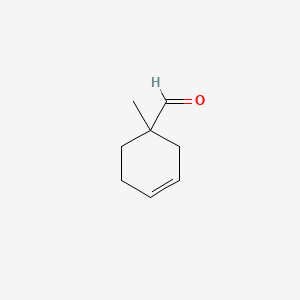
1-Methyl-3-cyclohexene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-3-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by hydrogenation and subsequent oxidation to introduce the aldehyde group . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of 1-methylcyclohex-3-ene-1-carbaldehyde often involves the catalytic hydrogenation of 1-methylcyclohex-3-ene, followed by controlled oxidation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: It is utilized in the production of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a modifying agent .
Comparaison Avec Des Composés Similaires
Dimethylcyclohex-3-ene-1-carbaldehyde: This compound has two methyl groups instead of one, leading to different chemical properties and reactivity.
Cyclohex-3-ene-1-carbaldehyde: Lacks the methyl group, resulting in distinct chemical behavior and applications.
Methylcyclohex-3-ene-1-carboxylate: Features an ester group instead of an aldehyde, which affects its reactivity and uses.
Uniqueness: 1-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of a methyl group and an aldehyde functional group on the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
931-96-4 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
Clé InChI |
HXKVDJIESURQMK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


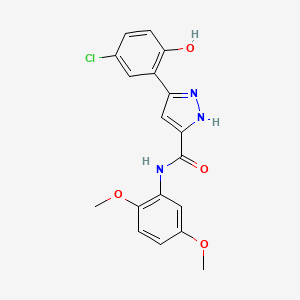
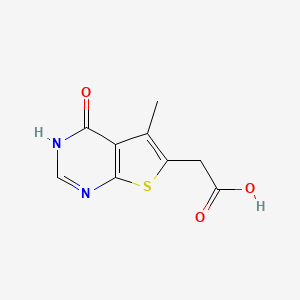
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
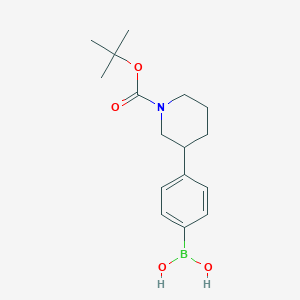
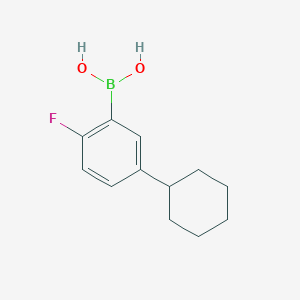
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)



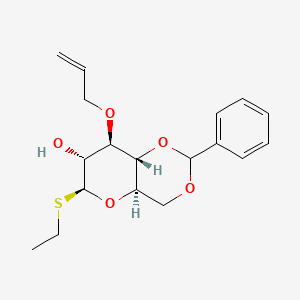
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
